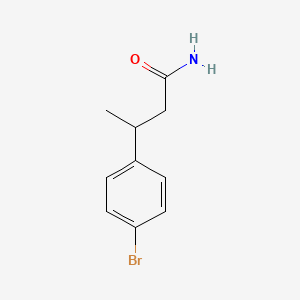

3-(4-Bromophenyl)butanamide

説明

3-(4-Bromophenyl)butanamide is a brominated aromatic compound featuring a butanamide backbone with a 4-bromophenyl substituent. Its structure combines a hydrophobic bromophenyl group with a polar amide functional group, enabling diverse interactions with biological targets.

特性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC名 |

3-(4-bromophenyl)butanamide |

InChI |

InChI=1S/C10H12BrNO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H2,12,13) |

InChIキー |

VRPMKKZTRHKBKE-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)N)C1=CC=C(C=C1)Br |

製品の起源 |

United States |

類似化合物との比較

Anti-Quorum Sensing Activity: Substituent-Dependent Efficacy

Compound : 2-(4-Bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide (Compound 10)

- Structure : Shares the 4-bromophenyl group but includes a complex N-substituent (2-oxotetrapyridinefuran-3-yl).

- Activity: Demonstrated potent anti-QS activity against Pseudomonas aeruginosa, disrupting bacterial communication without affecting bacterial or mammalian cell viability .

- Key Insight : The extended N-substituent likely enhances target specificity toward QS receptors, suggesting that side-chain modifications in 3-(4-Bromophenyl)butanamide could optimize similar activity.

Anti-Inflammatory Analogs: Role of Heterocyclic Moieties

Compounds :

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- Structure : Replace the amide group with a 1,3,4-oxadiazole ring linked to substituted phenyl groups.

- Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .

- Key Insight : The oxadiazole ring’s electron-withdrawing properties may improve binding to cyclooxygenase (COX) enzymes, highlighting the importance of heterocyclic systems in modulating inflammation.

Coumarin Derivatives: Extended Aromatic Systems

Compounds : Brodifacoum and Difethialone

- Structure: Incorporate 4-(4-bromophenyl)phenyl groups into coumarin or thiochromenone scaffolds.

- Key Insight : The extended aromatic system in these derivatives enhances hydrophobic interactions with inflammatory targets, suggesting that 3-(4-Bromophenyl)butanamide’s simpler structure may limit its potency in this context.

Anticancer Agents: Functional Group Diversity

Compound : BOS-93 (3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide)

- Structure : Combines a bromophenyl group with a sulfonamide and indoline moiety.

- Key Insight : The sulfonamide group and benzylidene scaffold enable multi-target interactions, emphasizing that functional group additions to 3-(4-Bromophenyl)butanamide could expand its therapeutic scope.

Thiourea Derivatives: Hydrogen Bonding Modifications

Compound: 1-(4-Bromophenyl)-3-butanoylthiourea

- Structure : Replaces the amide group with a thiourea moiety.

- Activity : Structural data (X-ray crystallography) confirms planar geometry, which may influence DNA intercalation or enzyme binding .

- Key Insight : Thiourea’s sulfur atom alters hydrogen bonding and solubility, suggesting that 3-(4-Bromophenyl)butanamide’s amide group provides distinct pharmacokinetic advantages.

Positional Isomers: Meta vs. Para Substitution

Compound: N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

- Structure : Features a meta-bromophenyl group instead of para.

- Activity: Physicochemical data (molecular formula: C₁₇H₁₇BrClNO₂) suggests altered dipole moments and steric effects compared to the para isomer .

- Key Insight : Para-substituted bromophenyl groups likely enhance aromatic stacking interactions, making 3-(4-Bromophenyl)butanamide more suitable for targets requiring planar binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。